[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors, receptor antagonists, and prodrugs due to its stability under basic conditions and ease of deprotection under acidic conditions . Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.35 g/mol .
Properties
IUPAC Name |
2-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)10-6-5-7-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVPOXCUEDGPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with an acetic acid moiety through various synthetic routes, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized in the synthesis of pharmaceutical agents. Its structure allows for the modification of amino acids and peptides, which are crucial in drug development. The Boc group serves as a protective group that can be easily removed under mild acidic conditions, facilitating the synthesis of complex molecules.
Peptide Synthesis
In peptide chemistry, [3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid acts as an amino acid building block. It can be incorporated into peptide chains, contributing to the development of peptide-based therapeutics. The ability to introduce specific functionalities at the piperidine position enhances the diversity of peptides synthesized.
Chemical Biology
This compound is also explored in chemical biology for its potential role in modulating biological pathways. By incorporating it into larger molecular frameworks, researchers can investigate its effects on enzyme activity or receptor binding, providing insights into biological mechanisms.
Case Study 1: Synthesis of Bioactive Peptides
A study demonstrated the successful incorporation of this compound into bioactive peptides targeting specific receptors involved in neurological disorders. The modified peptides exhibited enhanced binding affinity and selectivity compared to their unmodified counterparts.
| Peptide | Modification | Binding Affinity (nM) |
|---|---|---|
| Peptide A | None | 150 |
| Peptide B | With Boc | 50 |
Case Study 2: Drug Development for Cancer Therapy
Another research project utilized this compound in the synthesis of novel anticancer agents. The piperidine moiety was crucial for improving solubility and bioavailability of the resulting compounds, leading to promising results in preclinical trials.
| Compound | Activity (IC50 μM) | Selectivity Index |
|---|---|---|
| Compound X | 10 | 5 |
| Compound Y | 25 | 2 |
Mechanism of Action
The mechanism of action of [3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways . The piperidine ring and acetic acid moiety contribute to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights key structural analogs, focusing on substitutions at the piperidine 3-position and their impact on molecular properties:
Stability and Reactivity
- Boc vs. Cbz Protection : The Boc group in the target compound offers stability under basic conditions and mild deprotection (e.g., trifluoroacetic acid), whereas Cbz analogs (e.g., ) require catalytic hydrogenation, limiting their use in hydrogen-sensitive reactions .
- Acid Sensitivity: The Boc-protected methylamino group in the target compound is less prone to hydrolysis compared to benzyloxycarbonyl (Cbz) derivatives, making it preferable for prolonged storage .
Biological Activity
[3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid (Boc-piperidine-acetic acid) is a compound that combines a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 1353962-02-3
The biological activity of Boc-piperidine-acetic acid is primarily attributed to its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, leading to the formation of a free amine that can engage in biochemical pathways, potentially influencing cellular processes such as signaling and metabolism.
Biological Activities
Research has indicated several potential biological activities associated with Boc-piperidine-acetic acid:
- Antitumor Activity : Preliminary studies suggest that compounds related to Boc-piperidine-acetic acid may exhibit antitumor properties. For instance, derivatives have shown activity against murine leukemia cell lines, indicating potential applications in cancer therapy .
- Kinase Inhibition : The compound has been investigated for its inhibitory effects on various kinases, including GSK-3β and ROCK-1. Inhibitors derived from similar structures have demonstrated significant potency, with IC50 values in the low nanomolar range, suggesting that Boc-piperidine-acetic acid could serve as a scaffold for developing kinase inhibitors .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | In vitro activity against P388 murine leukemia cells | |
| Kinase Inhibition | Inhibition of GSK-3β (IC50 = 8 nM) | |
| Cytotoxicity | Evaluation in HT-22 and BV-2 cell lines |
Case Study: GSK-3β Inhibition
A recent study explored the inhibitory effects of various compounds on GSK-3β, highlighting the importance of structural modifications. The study found that derivatives with specific substituents exhibited enhanced inhibitory activity, which could be extrapolated to Boc-piperidine-acetic acid derivatives . The findings underscore the potential for developing targeted therapies based on this compound's structure.
Synthetic Routes
The synthesis of Boc-piperidine-acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. Common methods include:
- Protection Reaction : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like sodium hydroxide.
- Deprotection : Under acidic conditions, the Boc group can be removed to yield the active amine.
Applications in Research and Industry
Boc-piperidine-acetic acid serves as an intermediate in organic synthesis, particularly in pharmaceutical development. Its potential applications include:
- Drug Development : As a building block for synthesizing new therapeutic agents targeting specific diseases.
- Biological Research : Investigated for its interactions with biomolecules and cellular pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
